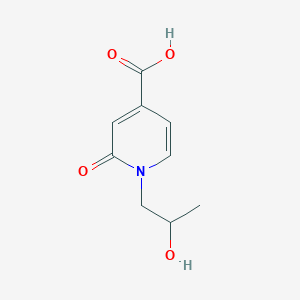

1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Description

1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a pyridine derivative featuring a 2-hydroxypropyl substituent at the 1-position and a carboxylic acid group at the 4-position. The hydroxypropyl group introduces hydrogen-bonding capacity and enhanced hydrophilicity, distinguishing it from more hydrophobic analogs.

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

1-(2-hydroxypropyl)-2-oxopyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H11NO4/c1-6(11)5-10-3-2-7(9(13)14)4-8(10)12/h2-4,6,11H,5H2,1H3,(H,13,14) |

InChI Key |

VMSIRKASFFJQFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CC(=CC1=O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves the reaction of 2-hydroxypropylamine with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the pyridine ring can be reduced to form a hydroxyl group.

Substitution: The carboxylic acid group can be substituted with other functional groups, such as amines or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an anhydrous solvent.

Substitution: Substitution reactions may involve reagents like thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with an amine or alcohol.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of amides, esters, or other derivatives.

Scientific Research Applications

1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may facilitate binding to active sites, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

- Hydrophilic groups (e.g., hydroxypropyl) improve aqueous solubility compared to cyclopropylmethyl or trifluoroethyl analogs.

- Methyl and ethyl derivatives exhibit lower solubility due to reduced polarity .

Stability and Storage :

- Cyclopropylmethyl analogs require refrigeration (2–8°C), suggesting sensitivity to degradation .

- Bulkier substituents (e.g., 2-methylpropyl) enhance stability at room temperature .

Biological and Industrial Applications :

- Fluorinated derivatives (e.g., trifluoroethyl) are prioritized in agrochemical R&D for enhanced stability .

- Isopropyl and methylpropyl variants are common intermediates in API synthesis .

Research Findings and Data Trends

Structural Modifications and Bioactivity

Market and Availability

- Cyclopropylmethyl and isobutyl derivatives are commercially available but face supply constraints (e.g., temporary stockouts ).

Biological Activity

1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is with a molecular weight of 185.19 g/mol. The compound features a dihydropyridine ring structure that is critical for its biological activity.

1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid exhibits several mechanisms of action:

- Calcium Channel Modulation : Similar to other dihydropyridines, this compound may interact with L-type calcium channels, influencing calcium influx in cardiac and smooth muscle cells .

- Antioxidant Activity : The compound has been noted for its potential antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .

Biological Activities

The biological activities of 1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be summarized as follows:

Anticancer Activity

Research indicates that derivatives of dihydropyridines possess significant anticancer properties. For instance:

- A study demonstrated that certain dihydropyridine derivatives exhibited cytotoxic effects against various human tumor cell lines, highlighting their potential as chemotherapeutic agents .

- Specifically, compounds similar to 1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine were shown to have enhanced activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Certain analogs showed effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

Cardiovascular Effects

Dihydropyridines are well-known for their cardiovascular effects:

- This compound may act as a vasodilator by modulating calcium influx in vascular smooth muscle cells, thereby lowering blood pressure and improving blood flow .

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of 1-(2-Hydroxypropyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.